molecular formula C6H5NO4 B066252 methyl 6-oxo-6H-1,3-oxazine-2-carboxylate CAS No. 175728-19-5

methyl 6-oxo-6H-1,3-oxazine-2-carboxylate

Cat. No. B066252
M. Wt: 155.11 g/mol
InChI Key: AAQDCEWFRGBNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-oxo-6H-1,3-oxazine-2-carboxylate is a heterocyclic compound that has gained considerable attention in scientific research due to its unique structure and potential applications. This compound has been synthesized using various methods and has shown promising results in various scientific fields. In

Mechanism Of Action

The mechanism of action of methyl 6-oxo-6H-1,3-oxazine-2-carboxylate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, including the formation of carbon-carbon bonds and the formation of metal complexes. This compound has also been shown to exhibit antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines.

Biochemical And Physiological Effects

Methyl 6-oxo-6H-1,3-oxazine-2-carboxylate has been shown to exhibit various biochemical and physiological effects, including antitumor, antifungal, and anti-inflammatory activities. This compound has also been shown to exhibit antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using methyl 6-oxo-6H-1,3-oxazine-2-carboxylate in lab experiments is its ease of synthesis and availability of reagents. This compound is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and activity in biological systems.

Future Directions

There are several future directions for the use of methyl 6-oxo-6H-1,3-oxazine-2-carboxylate in scientific research. One of the potential applications of this compound is in the development of new antitumor agents. This compound has also shown potential as a ligand in coordination chemistry and as a precursor for the synthesis of functional materials. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion:
In conclusion, methyl 6-oxo-6H-1,3-oxazine-2-carboxylate is a heterocyclic compound that has shown promising results in various scientific fields. This compound has been synthesized using various methods and has been used as a building block for the synthesis of various biologically active molecules. It has also been shown to exhibit antioxidant, antitumor, antifungal, and anti-inflammatory properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.

Synthesis Methods

Methyl 6-oxo-6H-1,3-oxazine-2-carboxylate can be synthesized using various methods, including the reaction of 2-chloroacetic acid with 2-amino-4,5-dimethyl-1,3-oxazine, followed by the reaction with methyl chloroformate. Another method involves the reaction of 2-amino-4,5-dimethyl-1,3-oxazine with methyl chloroformate in the presence of triethylamine. The synthesis of this compound is relatively simple and can be achieved using readily available reagents.

Scientific Research Applications

Methyl 6-oxo-6H-1,3-oxazine-2-carboxylate has shown promising results in various scientific fields, including medicinal chemistry, organic synthesis, and material science. This compound has been used as a building block for the synthesis of various biologically active molecules, including antitumor agents, antifungal agents, and anti-inflammatory agents. It has also been used as a ligand in coordination chemistry and as a precursor for the synthesis of functional materials.

properties

CAS RN

175728-19-5

Product Name

methyl 6-oxo-6H-1,3-oxazine-2-carboxylate

Molecular Formula

C6H5NO4

Molecular Weight

155.11 g/mol

IUPAC Name

methyl 6-oxo-1,3-oxazine-2-carboxylate

InChI

InChI=1S/C6H5NO4/c1-10-6(9)5-7-3-2-4(8)11-5/h2-3H,1H3

InChI Key

AAQDCEWFRGBNBV-UHFFFAOYSA-N

SMILES

COC(=O)C1=NC=CC(=O)O1

Canonical SMILES

COC(=O)C1=NC=CC(=O)O1

synonyms

6H-1,3-Oxazine-2-carboxylicacid,6-oxo-,methylester(9CI)

Origin of Product

United States

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